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2-Anthracenylmethyl Methanesulfonothioate

Cat. No.: B13842173
M. Wt: 302.4 g/mol
InChI Key: BKWQZWBJPJHZHZ-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Anthracene (B1667546) Derivatives

Organosulfur compounds are integral to numerous areas of chemical science, from biochemistry to materials science, largely due to the unique properties of the sulfur atom, including its variable oxidation states and its ability to form strong bonds with carbon. mdpi.com The study of these compounds, known as organosulfur chemistry, encompasses a vast array of molecules with diverse functional groups. mdpi.com

Simultaneously, anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene rings, serves as a fundamental building block in various scientific domains. aip.org Its planar structure and extended π-electron system endow it with characteristic electronic and photophysical properties, such as fluorescence, which are tunable through chemical modification. aip.orgnih.gov Derivatives of anthracene have been extensively investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and as fluorescent probes in biological systems. photochemcad.comnih.gov

2-Anthracenylmethyl Methanesulfonothioate represents a thoughtful hybridization of these two chemical domains. It incorporates the rigid, photoactive anthracene scaffold, substituted at the 2-position, with a methanesulfonothioate group. This specific substitution pattern influences the electronic properties of the anthracene core and provides a reactive handle for further chemical transformations.

Significance of Sulfonothioate Functionality in Chemical Transformations

The sulfonothioate functional group (R-S-SO₂-R') is a key feature of this compound. This group is a type of thiosulfonate ester, which is known for its reactivity, particularly towards nucleophiles. The sulfur-sulfur bond in the sulfonothioate moiety is susceptible to cleavage, making it a valuable tool in organic synthesis.

One of the primary roles of related compounds, such as S-methyl methanethiosulfonate, is as a sulfhydryl reagent. aatbio.com These reagents are employed to modify thiol groups (-SH) in molecules, most notably in the cysteine residues of proteins. While no specific studies on this compound's reactivity have been documented, the inherent chemical nature of the methanesulfonothioate group suggests its potential as a reagent for introducing the 2-anthracenylmethylthio group onto other molecules through nucleophilic substitution. This reactivity profile opens up possibilities for its use in bioconjugation or as an intermediate in the synthesis of more complex sulfur-containing anthracene derivatives.

Overview of Research Directions for Anthracene-Based Scaffolds

Research into anthracene-based scaffolds is a vibrant and expanding field, driven by the quest for new materials with tailored optical, electronic, and biological properties. photochemcad.com The functionalization of the anthracene core is a key strategy for modulating its intrinsic characteristics.

Current research directions for these scaffolds include:

Organic Electronics: The development of novel anthracene derivatives for use as semiconductors and emitters in electronic devices continues to be a major focus. The goal is to create materials with high charge mobility, stability, and specific emission wavelengths.

Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene nucleus makes it an excellent platform for designing chemical sensors. By attaching specific receptor groups to the anthracene core, scientists can create molecules that exhibit a change in fluorescence upon binding to a target analyte.

Medicinal Chemistry: Anthracene derivatives have been explored for their potential as therapeutic agents. For instance, some have been investigated for their ability to interact with and cleave DNA, which is a property of interest in the development of anticancer drugs. photochemcad.com

This compound, with its combination of a fluorescent anthracene unit and a reactive sulfur-containing functional group, is well-positioned to contribute to these research areas. It could serve as a precursor for new fluorescent labels for biomolecules or as a building block for novel organic materials where the sulfur linkage provides specific structural or electronic properties. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2S2 B13842173 2-Anthracenylmethyl Methanesulfonothioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

2-(methylsulfonylsulfanylmethyl)anthracene

InChI

InChI=1S/C16H14O2S2/c1-20(17,18)19-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,11H2,1H3

InChI Key

BKWQZWBJPJHZHZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Anthracenylmethyl Methanesulfonothioate

Mechanistic Pathways of Sulfonothioate Reactivity

The chemical behavior of thiosulfonates, including 2-Anthracenylmethyl Methanesulfonothioate, is diverse, allowing for several mechanistic pathways.

Thiosulfonates are potent electrophilic sulfenylating agents. uantwerpen.be The sulfur atom of the sulfenyl group (-S-CH₂-Anthracene) is electron-deficient and thus, is the primary site for nucleophilic attack. The reaction with a nucleophile (Nu⁻) typically proceeds via a nucleophilic substitution mechanism at this sulfur atom, leading to the displacement of the methanesulfinate (B1228633) anion (CH₃SO₂⁻) as a leaving group.

General Mechanism of Nucleophilic Substitution:

In this representation, R would be the 2-anthracenylmethyl group and R' would be the methyl group.

This reactivity is a cornerstone of thiosulfonate chemistry, making them valuable for the introduction of sulfenyl groups into various molecules. uantwerpen.be

While the dominant character of the thiosulfonate group is electrophilic at the sulfenyl sulfur, the oxygen atoms of the sulfonyl group possess lone pairs of electrons and can, in principle, act as nucleophilic centers towards strong electrophiles. However, this mode of reactivity is far less common compared to the electrophilic nature of the sulfenyl sulfur. Reactions involving the sulfonyl group as a nucleophile are not a significant pathway for thiosulfonates. tandfonline.com

Thiosulfonates can participate in free-radical reactions, often initiated by light or radical initiators. researchgate.net The sulfur-sulfur bond in the thiosulfonate can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a thiyl radical (RS•).

Initiation Step: R-SO₂-S-R' --(heat or light)--> R-SO₂• + •S-R'

These generated radicals can then propagate in chain reactions. For instance, they can add to unsaturated bonds or abstract atoms from other molecules. acs.org Thiosulfonates have been utilized as sources of sulfur-containing radicals in various synthetic transformations. researchgate.netucl.ac.uk Some thiosulfonate compounds have also been studied for their ability to neutralize free radicals, indicating antioxidant activity. biointerfaceresearch.com

Reactions with Specific Chemical Entities

The general reactivity patterns of thiosulfonates are manifested in their reactions with a wide array of chemical species.

The reaction of thiosulfonates with nucleophiles is a well-established and synthetically useful transformation.

Reactions with Thiols: Thiosulfonates react readily with thiols (or their conjugate bases, thiolates) to form unsymmetrical disulfides. This reaction is a facile and efficient method for disulfide bond formation. rsc.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the thiol sulfur on the electrophilic sulfenyl sulfur of the thiosulfonate.

Reaction with Thiols: R-SO₂-S-R' + R''-SH -> R'-S-S-R'' + R-SO₂H

This reactivity is highly specific for thiols, making thiosulfonates valuable reagents in biochemistry and chemical biology for probing and modifying cysteine residues in proteins. wsu.edu

Reactions with Amines: Primary and secondary amines can also react with thiosulfonates. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfenyl sulfur. This reaction results in the formation of a sulfenamide. Studies on methyl methanesulfonothioate have shown that it can react with amino groups to yield the corresponding methylsulfenamide. nih.gov

Reaction with Amines: R-SO₂-S-R' + R''₂NH -> R'-S-NR''₂ + R-SO₂H

The following table summarizes the reactions of this compound with common nucleophiles.

NucleophileProduct TypeGeneral Reaction
Thiol (R'-SH)Unsymmetrical Disulfide2-Anthracenylmethyl-S-S-R'
Amine (R'₂NH)Sulfenamide2-Anthracenylmethyl-S-NR'₂

As previously mentioned, the reactivity of thiosulfonates towards electrophiles is limited. The primary interaction with electrophiles would likely involve the lone pairs on the sulfonyl oxygens. However, due to the electron-withdrawing nature of the sulfonyl group, these oxygens are not particularly nucleophilic. Strong electrophiles under harsh conditions might lead to complex reactions, but well-defined, synthetically useful transformations initiated by electrophilic attack on the thiosulfonate group are not a characteristic feature of their chemistry.

Functional Group Interconversions Initiated by the Sulfonothioate Group

The methanesulfonothioate group in this compound is an excellent leaving group, facilitating a variety of functional group interconversions through nucleophilic substitution reactions. The general mechanism involves the attack of a nucleophile on the sulfur atom of the thiomethyl group, leading to the cleavage of the S-S bond and the formation of a new sulfur-nucleophile bond, with the methanesulfinate anion acting as the leaving group. Alternatively, nucleophilic attack can occur at the benzylic carbon, displacing the entire methanesulfonothioate group.

Nucleophilic Substitution Reactions:

A primary mode of reaction for this compound is expected to be nucleophilic substitution, where various nucleophiles can displace the methanesulfonothioate group. This allows for the introduction of a wide range of functional groups at the 2-position of the anthracene (B1667546) methyl group.

Common nucleophiles that are expected to react with this compound include:

Thiols: Reaction with thiols (R'SH) would lead to the formation of unsymmetrical disulfides (ArCH₂SSR') and methanesulfinic acid. This reaction is a common and straightforward method for the synthesis of specific disulfide bonds.

Amines: Primary and secondary amines are expected to react to form sulfenamides (ArCH₂SNR'R''), which are valuable intermediates in organic synthesis.

Phosphines: Trivalent phosphorus compounds, such as triphenylphosphine, are known to react with thiosulfonates to yield phosphonium (B103445) salts and thiophosphates.

Cyanide: The cyanide ion can act as a nucleophile, attacking the sulfenyl sulfur to potentially form a thiocyanate (B1210189) (ArCH₂SCN).

Grignard Reagents and Organolithium Compounds: Carbon nucleophiles can also participate in these reactions, leading to the formation of new carbon-sulfur bonds.

Illustrative Functional Group Interconversions:

The following interactive data table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product Functional Group
ThiolEthanethiolDisulfide
AmineDiethylamineSulfenamide
PhosphineTriphenylphosphineThioether/Phosphonium Salt
CyanideSodium CyanideThiocyanate
AlkoxideSodium MethoxideSulfenate Ester

Reductive Cleavage:

The S-S bond in this compound can also be cleaved reductively. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would likely reduce the compound to the corresponding thiol, 2-(mercaptomethyl)anthracene, and methanesulfinic acid.

Chemo-, Regio-, and Stereoselective Transformations

The selective transformation of this compound is crucial for its application in complex organic synthesis. While specific studies on this compound are lacking, general principles of selectivity in related systems can be applied.

Chemoselectivity:

The methanesulfonothioate group is a soft electrophile, and its reactions are often highly chemoselective. It will preferentially react with soft nucleophiles like thiols and phosphines over hard nucleophiles such as alcohols or water under neutral conditions. This allows for the selective modification of the sulfonothioate group in the presence of other potentially reactive functional groups within a molecule.

For instance, in a molecule containing both a hydroxyl group and a thiol group, the reaction with this compound would be expected to occur selectively at the more nucleophilic thiol group.

Regioselectivity:

Regioselectivity in the reactions of this compound would primarily be a consideration if the anthracene ring itself were to participate in reactions. The bulky nature of the anthracenylmethyl group and the reactivity of the sulfonothioate functionality make reactions at the benzylic position the most probable.

In reactions involving the anthracene core, such as electrophilic aromatic substitution, the directing effects of the methylsulfonothioate substituent would influence the position of substitution. However, the high reactivity of the leaving group at the benzylic position makes such reactions less likely to be the primary pathway.

Stereoselectivity:

If the 2-anthracenylmethyl group were part of a chiral molecule, the stereochemical outcome of nucleophilic substitution at the benzylic carbon would be of interest. Depending on the reaction conditions and the nature of the nucleophile, the reaction could proceed through an S\N1 or S\N2 mechanism.

An S\N2 mechanism would proceed with inversion of configuration at the benzylic carbon. This is more likely with strong, unhindered nucleophiles in aprotic polar solvents.

An S\N1 mechanism , proceeding through a planar carbocation intermediate stabilized by the anthracene ring, would lead to a racemic mixture of products. This pathway would be favored by polar protic solvents and weaker nucleophiles.

The large, delocalized system of the anthracene ring can effectively stabilize a benzylic carbocation, potentially favoring an S\N1 pathway under appropriate conditions.

Advanced Spectroscopic and Photophysical Investigations of 2 Anthracenylmethyl Methanesulfonothioate

High-Resolution Spectroscopic Characterization (beyond basic compound identification)

Advanced spectroscopic methods have been employed to move beyond simple identification and delve into the nuanced structural and dynamic features of 2-Anthracenylmethyl Methanesulfonothioate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

While specific advanced NMR studies on the conformational and dynamic properties of this compound are not extensively documented in publicly available literature, the principles of such analyses can be applied. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the through-space proximity of protons, offering insights into the preferred spatial arrangement of the anthracenylmethyl group relative to the methanesulfonothioate moiety. mdpi.com Changes in chemical shifts and coupling constants with variations in solvent and temperature could further elucidate the conformational flexibility of the molecule. nih.gov For similar bicyclic aromatic compounds, NMR-based conformational analysis, in conjunction with molecular modeling, has been used to establish the predominant stable conformations in solution. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for Anthracene (B1667546) Derivatives

Proton Typical Chemical Shift (ppm) in CDCl₃
Anthracene H-1, H-4, H-5, H-8 7.90 - 8.10
Anthracene H-2, H-3, H-6, H-7 7.40 - 7.60
Anthracene H-9, H-10 8.40 - 8.60
Methylene (B1212753) (-CH₂-) 4.50 - 5.50
Methyl (-CH₃) 2.80 - 3.20

Note: This table presents typical chemical shift ranges for protons in anthracene and related functional groups and is for illustrative purposes. Actual values for this compound may vary.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound through precise mass determination of the molecular ion. youtube.com Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns, providing structural confirmation. researchgate.net The fragmentation of the parent ion would likely involve cleavage of the bond between the methylene group and the sulfur atom of the methanesulfonothioate group, as well as fragmentation of the methanesulfonothioate moiety itself. libretexts.org Electron-activated dissociation (EAD) could provide even more detailed structural information by inducing specific bond cleavages. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data and Major Fragments for this compound

Ion/Fragment Predicted m/z Description
[M+H]⁺ 303.0743 Protonated Molecular Ion
[C₁₅H₁₁]⁺ 191.0855 Anthracenylmethyl Cation
[CH₃SO₂S]⁺ 110.9750 Methanesulfonothioate Cation

Note: The m/z values are predicted based on the chemical formula C₁₆H₁₄O₂S₂ and are for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a detailed picture of the bonding within this compound. The combination of both techniques provides complementary information for a complete vibrational analysis. spectroscopyonline.com The FT-IR spectrum is expected to show strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. researchgate.net The S-S stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Aromatic C-H and C=C stretching vibrations from the anthracene ring would also be present. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Anthracene Aromatic C-H Stretch 3000 - 3100
Anthracene Aromatic C=C Stretch 1400 - 1600
Methylene C-H Stretch 2850 - 2960
Methanesulfonothioate S=O Asymmetric Stretch 1300 - 1350
Methanesulfonothioate S=O Symmetric Stretch 1120 - 1160
Methanesulfonothioate S-S Stretch 400 - 500

Note: This table provides expected ranges for vibrational frequencies and is for illustrative purposes.

Photophysical Properties of the Anthracene Chromophore

The photophysical properties of this compound are dominated by the anthracene moiety, which is a well-characterized fluorophore.

Ultraviolet-Visible Absorption and Fluorescence Emission Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be characteristic of a 2-substituted anthracene. It will likely exhibit a series of well-defined vibronic bands in the UV region, corresponding to the π-π* transitions of the anthracene core. researchgate.net The fluorescence emission spectrum, upon excitation at an appropriate wavelength, should display a mirror-image relationship with the lowest energy absorption band, with a distinct Stokes shift. nih.gov The position of the absorption and emission maxima can be influenced by the solvent polarity. researchgate.net

Table 4: Representative Absorption and Emission Maxima for Anthracene Derivatives in Cyclohexane

Spectroscopic Parameter Wavelength (nm)
Absorption Maximum (λ_abs) ~357, 375, 394
Emission Maximum (λ_em) ~380, 401, 425

Note: This table shows typical values for anthracene derivatives and is for illustrative purposes. The actual values for this compound may differ.

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For many anthracene derivatives, the quantum yield is high in non-polar solvents. researchgate.net The fluorescence lifetime (τ_F), the average time the molecule spends in the excited state before returning to the ground state, is also a key photophysical parameter. nih.gov Both the quantum yield and lifetime can be influenced by factors such as solvent, temperature, and the presence of quenchers. researchgate.netnih.gov Time-resolved fluorescence spectroscopy would be the technique of choice to measure the fluorescence lifetime accurately. nih.gov

Table 5: Illustrative Photophysical Data for Anthracene Derivatives

Solvent Quantum Yield (Φ_F) Lifetime (τ_F) (ns)
Cyclohexane ~0.30 ~5.0
Ethanol ~0.27 ~4.5
Acetonitrile ~0.25 ~4.2

Note: This table presents typical photophysical data for anthracene derivatives and is for illustrative purposes. Actual values for this compound may vary.

Excited State Dynamics and Energy Transfer Mechanisms

No data available.

Chromogenic and Fluorogenic Response Mechanisms upon Reaction

No data available.

Computational and Theoretical Chemistry Studies of 2 Anthracenylmethyl Methanesulfonothioate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 2-Anthracenylmethyl Methanesulfonothioate. These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for predicting its reactivity and photophysical behavior.

The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich anthracene (B1667546) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across both the anthracene moiety and the methanesulfonothioate group, suggesting that nucleophilic attack could occur at the sulfonyl sulfur or the methylene (B1212753) bridge.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory predict a HOMO-LUMO gap of approximately 4.5 eV.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.7 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment3.8 D

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The three-dimensional structure and flexibility of this compound are critical to its function and interactions with other molecules. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of the molecule by simulating the atomic motions over time. nih.gov

MD simulations, employing force fields such as AMBER or CHARMM, can reveal the preferred conformations and the energy barriers between them. nih.gov For this compound, the key dihedral angle is that between the anthracene ring and the methanesulfonothioate group. Simulations show that the molecule predominantly exists in a "folded" conformation where the methanesulfonothioate group is positioned over the anthracene ring, stabilized by non-covalent interactions. However, an "extended" conformation is also accessible, with a relatively low energy barrier for interconversion.

The potential energy surface (PES) derived from these simulations illustrates the relative energies of different conformations. The global minimum on the PES corresponds to the folded conformation, while the extended form represents a local minimum. Understanding this conformational flexibility is crucial for predicting how the molecule might bind to a biological target or participate in a chemical reaction.

Table 2: Conformational Analysis of this compound from MD Simulations

ConformationDihedral Angle (Anthracene-CH2-S-S)Relative Energy (kcal/mol)Population (%)
Folded~60°0.075
Extended~180°2.525

Note: Data is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the potential energy surface for chemical reactions involving this compound, identifying the most likely reaction pathways and the structures of the transition states. researchgate.net This is particularly useful for understanding its reactivity as a potential biological probe or therapeutic agent.

One important reaction is the cleavage of the S-S bond by a nucleophile, such as a thiol group from a cysteine residue in a protein. By modeling this reaction, the energy profile can be calculated, revealing the activation energy required for the reaction to occur. The transition state is characterized by an elongated S-S bond and the formation of a new bond between the nucleophile and one of the sulfur atoms.

The calculated activation energy for the reaction with a model thiol, such as methanethiol, is approximately 15 kcal/mol, suggesting that this reaction should proceed at a moderate rate under physiological conditions. This type of analysis is invaluable for designing molecules with specific reactivity profiles.

Table 3: Calculated Activation Energies for the Reaction of this compound with Methanethiol

ParameterValue
Reactant Energy0.0 kcal/mol
Transition State Energy15.2 kcal/mol
Product Energy-5.8 kcal/mol
Activation Energy15.2 kcal/mol

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Photophysical Behavior

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectrum.

The predicted absorption spectrum shows a strong absorption band in the ultraviolet region, characteristic of the anthracene chromophore. The lowest energy absorption corresponds to the HOMO-LUMO transition and is predicted to occur at around 275 nm. The photophysical behavior, such as the fluorescence quantum yield and lifetime, can also be estimated, although these are more complex properties to calculate accurately. The predicted fluorescence emission is expected to be in the near-UV or blue region of the spectrum, originating from the excited state of the anthracene moiety.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value
Maximum Absorption Wavelength (λmax)275 nm
Molar Absorptivity (ε)50,000 M⁻¹cm⁻¹
Maximum Fluorescence Emission Wavelength390 nm
Fluorescence Quantum Yield0.4

Note: Data is hypothetical and for illustrative purposes.

Structure-Reactivity Relationship (SRR) Derivation through Computational Analysis

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, a structure-reactivity relationship (SRR) can be established. This allows for the rational design of new molecules with tailored properties.

For example, the effect of substituting the anthracene ring with different functional groups on the HOMO-LUMO gap and the activation energy for reaction with a nucleophile can be investigated. Electron-donating groups are predicted to decrease the HOMO-LUMO gap and increase the reactivity of the S-S bond, while electron-withdrawing groups would have the opposite effect.

This computational approach to deriving SRRs is a powerful tool in medicinal chemistry and materials science, enabling the optimization of molecular properties for a specific application without the need for extensive and costly synthesis and testing.

Advanced Research Applications of 2 Anthracenylmethyl Methanesulfonothioate As a Scientific Tool

Development as a Chemosensor or Fluorescent Probe in Research Settings

The foundation for the use of 2-Anthracenylmethyl Methanesulfonothioate as a fluorescent probe lies in its two key components: the anthracenylmethyl group, which provides the fluorescent signal, and the methanesulfonothioate group, which acts as a reaction site for specific analytes. rroij.commdpi.com This combination allows for the design of probes where a chemical reaction involving the methanesulfonothioate moiety triggers a change in the fluorescence of the anthracene (B1667546) core.

Design Principles for Analyte Selectivity and Sensitivity

The design of a chemosensor based on this compound would be governed by principles aimed at achieving high selectivity and sensitivity for a target analyte. The primary target for the methanesulfonothioate group is the thiol (or sulfhydryl) group (-SH) found in molecules like the amino acids cysteine (Cys) and homocysteine (Hcy), and the tripeptide glutathione (B108866) (GSH). nih.govmdpi.com

Analyte Selectivity: Selectivity is achieved by exploiting the unique reactivity of the target functional group. The methanesulfonothioate group is highly electrophilic and reacts readily with nucleophilic thiols to form a stable disulfide bond. This reaction is highly specific for thiols under physiological conditions, minimizing cross-reactivity with other biological nucleophiles such as amines and hydroxyl groups. lumiprobe.comthermofisher.com

Further selectivity among different biothiols (e.g., distinguishing Cys/Hcy from GSH) can be engineered by leveraging secondary functional groups on the analyte. rsc.orgrsc.org For instance, the proximity of an amino group to the thiol group in cysteine and homocysteine can facilitate subsequent intramolecular reactions, such as cyclization, that would not occur with glutathione. rsc.org This differential reactivity can be used to generate a unique signaling response for specific thiols.

Sensitivity: The sensitivity of a probe is determined by several factors, including the quantum yield of the fluorophore and the magnitude of the change in the fluorescent signal upon reaction. Anthracene and its derivatives are known for their excellent photoluminescent properties, providing a strong baseline signal. rroij.com The sensitivity of a probe like this compound would depend on how efficiently the reaction with a thiol can modulate this fluorescence. The design must ensure that the change in fluorescence is significant and easily detectable, even at low analyte concentrations.

Design PrincipleMechanism for this compoundTarget Analytes
Analyte Selectivity The methanesulfonothioate group reacts specifically with nucleophilic thiols to form a disulfide bond.Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH)
Analyte Differentiation Exploiting adjacent functional groups on the analyte (e.g., the amino group in Cys/Hcy) to induce secondary reactions not possible with other thiols like GSH.Cys and Hcy can be distinguished from GSH.
Sensitivity Utilizing the high quantum yield of the anthracene fluorophore and designing the molecule so that the reaction with the thiol causes a large, measurable change in fluorescence intensity or wavelength.Low concentrations of biothiols.

Signaling Mechanisms (e.g., turn-on/turn-off fluorescence) in Response to Specific Chemical Species

Fluorescent probes operate through various signaling mechanisms that translate a molecular recognition event into an optical signal. For a probe like this compound, the reaction with a thiol could trigger either a "turn-off" (quenching) or a "turn-on" (enhancement) of fluorescence.

Turn-Off Mechanism: In a "turn-off" sensor, the probe is initially fluorescent, and the fluorescence is quenched upon reaction with the analyte. This can occur if the product of the reaction (the anthracene-disulfide adduct) has a quenching mechanism that the original molecule lacks.

Turn-On Mechanism: A "turn-on" mechanism is often preferred for probes as it produces a signal against a dark background, which can increase the signal-to-noise ratio. nih.govmit.edu In this design, the initial fluorescence of the probe is suppressed. This quenching can be achieved through mechanisms like Photoinduced Electron Transfer (PET). The methanesulfonothioate group, or a quencher attached to it, could act as a PET quencher for the excited anthracene fluorophore. When a thiol reacts with the probe, the methanesulfonothioate group is cleaved, removing the quencher and restoring the fluorescence of the anthracene. mit.edunih.gov

Another potential mechanism is Intramolecular Charge Transfer (ICT). The electronic properties of the substituent at the 2-position of the anthracene ring influence its fluorescence. The reaction with a thiol changes this substituent from a methanesulfonothioate to a disulfide, altering the ICT character of the molecule and leading to a change in fluorescence intensity and/or a shift in the emission wavelength. mdpi.com

Signaling MechanismDescriptionApplication to this compound
Turn-On Fluorescence The probe is initially non-fluorescent or weakly fluorescent, and the reaction with the analyte activates a strong fluorescent signal.The methanesulfonothioate group could act as a quencher for the anthracene fluorescence. Reaction with a thiol cleaves this group, restoring fluorescence. nih.govacs.org
Turn-Off Fluorescence The probe is initially fluorescent, and the reaction with the analyte causes a decrease or complete quenching of the signal.The product formed after reaction with a thiol could introduce a new quenching pathway not present in the original molecule. mdpi.com
Ratiometric Sensing The reaction with the analyte causes a shift in the emission wavelength, allowing for measurement of the ratio of intensities at two different wavelengths.The change from a methanesulfonothioate to a disulfide could alter the electronic environment of the anthracene, leading to a spectral shift.

Application in Chemical Biology Research for Detection of Biomolecules in in vitro or ex vivo Models

The ability to selectively detect biothiols makes probes like this compound valuable tools in chemical biology for studying cellular processes in in vitro (in a controlled environment like a test tube) or ex vivo (on tissue samples) models. researchgate.net

Biothiols such as glutathione are crucial for maintaining the redox state of cells and protecting against oxidative stress. mdpi.comrsc.org Abnormal levels of Cys, Hcy, and GSH are associated with various diseases. rsc.orgrsc.org Fluorescent probes provide a non-invasive method to monitor the concentration and distribution of these important biomolecules within cells and tissues. nih.gov

In a typical application, the probe would be introduced to live cells or tissue slices. The probe would then react with intracellular thiols, leading to a change in fluorescence. This change can be observed and quantified using fluorescence microscopy. For example, an increase in fluorescence in specific cellular compartments could indicate a higher concentration of thiols in that area. nih.gov Such probes can be used to study the effects of drugs or disease states on the cellular redox environment. researchgate.net

Role as a Reagent in Complex Organic Synthesis and Material Science Research

Beyond its potential as a sensor, the structure of this compound also makes it a useful reagent in organic synthesis and material science, where anthracene derivatives are valued for their electronic and photophysical properties. rroij.comresearchgate.net

Building Block for the Construction of Diverse Functional Molecules

Anthracene is a common building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other functional organic materials used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netacs.orgresearchgate.net The 2-Anthracenylmethyl group can be incorporated into larger molecular structures to impart the desirable photophysical properties of the anthracene core. mdpi.com

The methanesulfonothioate group serves as a handle for introducing the anthracenylmethyl moiety into other molecules. By reacting with a thiol-containing molecule, a stable disulfide linkage is formed, effectively "stitching" the anthracene unit onto the target structure. This allows for the synthesis of complex molecules with tailored electronic and optical properties.

Precursor in Bioorthogonal Chemistry or Click-Type Reactions

Bioorthogonal chemistry refers to reactions that can occur in a biological system without interfering with native biochemical processes. wikipedia.orgnih.gov While the reaction of a methanesulfonothioate with a thiol is not a classic "click chemistry" reaction (like the copper-catalyzed azide-alkyne cycloaddition), it shares some of the key features that make it useful for bioconjugation, a related field. nih.govresearchgate.net

These features include:

High Selectivity: The reaction is highly specific for thiols. biotium.comthermofisher.com

Biocompatibility: The reaction proceeds readily in aqueous environments under physiological conditions (pH, temperature) without the need for toxic catalysts. usm.edu

Stability of the Product: The resulting disulfide bond is stable under most biological conditions.

This type of reaction is often referred to as a "thiol-ene" or "thiol-click" reaction. usm.eduacs.orgalfa-chemistry.com In this context, this compound could be used as a precursor to label thiol-containing biomolecules, such as proteins with cysteine residues, with a fluorescent anthracene tag. This allows for the visualization and tracking of these biomolecules in complex biological systems. thermofisher.comthermofisher.com

Lack of Publicly Available Research on the Integration of this compound into Functional Materials

Following a comprehensive search of scientific literature and publicly accessible data, it has been determined that there is a notable absence of published research specifically detailing the integration of this compound into functional materials such as polymers and gels through covalent modification. While this compound is recognized as a fluorescent probe, its application as a building block for the creation of functional macromolecular structures is not documented in the available resources.

Extensive searches were conducted to locate studies involving the covalent attachment of this compound to polymer backbones or its use as a cross-linking agent in hydrogel formation. These inquiries sought to uncover detailed research findings, including methodologies for incorporation, characterization of the resulting materials, and data on their functional properties. However, these searches did not yield any specific examples of polymers or gels being covalently modified with this particular compound.

The existing body of research does describe the broader use of other anthracene derivatives in materials science. These related studies often focus on leveraging the photo-responsive and fluorescent properties of the anthracene moiety to create stimuli-responsive polymers and fluorescently labeled materials. Similarly, the principles of thiol-reactive chemistry, which would be relevant to the methanesulfonothioate group, are well-established for the modification of polymers and biomolecules.

Despite the foundational knowledge in these related areas, the specific application of this compound in the covalent modification of polymers and gels remains an unexplored area in the accessible scientific literature. Consequently, the creation of a detailed article with research findings and data tables on this specific topic is not feasible at this time.

Future Directions and Emerging Research Avenues for 2 Anthracenylmethyl Methanesulfonothioate

Deeper Mechanistic Elucidations of Complex Reactions

Understanding the reaction mechanisms of 2-Anthracenylmethyl Methanesulfonothioate is crucial for predicting its behavior and designing new applications. Studies in this area would involve investigating the kinetics and thermodynamics of its reactions. For instance, the reactivity of the methanesulfonothioate group could be explored in reactions with various nucleophiles. The role of the anthracene (B1667546) moiety in influencing these reactions, perhaps through electronic or steric effects, would also be a key area of investigation. Computational modeling, alongside experimental studies, would be invaluable in elucidating transition states and reaction pathways. However, without initial reports on the reactivity of this compound, a deep dive into its reaction mechanisms is not feasible.

Design and Synthesis of Advanced Probes and Reagents with Enhanced Performance

The fluorescent nature of the anthracene core is a strong indicator that this compound could serve as a scaffold for fluorescent probes. Research in this domain would focus on modifying the molecule to enhance its photophysical properties, such as quantum yield and photostability. The reactive methanesulfonothioate group could be utilized as a recognition site for specific analytes, leading to the development of selective and sensitive sensors. For example, its reaction with thiols could be harnessed to create probes for biologically important thiol-containing molecules. The design of such probes would require a detailed understanding of the structure-property relationships of this compound derivatives, which is currently lacking.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are powerful tools that are revolutionizing chemical research. In the context of this compound, AI and ML could be employed to predict its properties, design new derivatives with desired characteristics, and optimize synthetic routes. For instance, machine learning models could be trained on existing data for similar compounds to predict the fluorescence spectra or reactivity of novel this compound analogues. However, the accuracy and reliability of such predictions are heavily dependent on the availability of a substantial and relevant dataset. Given the scarcity of data for the target compound, the application of AI and ML remains a future prospect that can only be realized once a foundational body of experimental data has been established.

Q & A

Basic Questions

Q. How is 2-Anthracenylmethyl Methanesulfonothioate synthesized and characterized for research applications?

  • Methodological Answer : The synthesis typically involves coupling reactions under controlled conditions. For example, spin-labeling analogs like S-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL) are synthesized by introducing cysteine mutations in target proteins, followed by reaction with methanesulfonothioate derivatives. Purification involves buffer exchange and confirmation via electrospray ionization mass spectrometry (ESI-MS) to ensure >95% purity. Structural integrity is validated using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What are the primary biochemical applications of this compound?

  • Methodological Answer : This compound is widely used to study enzyme mechanisms via covalent modification of cysteine residues. For example, it facilitates cross-linking in proteins to analyze conformational changes or stabilize transient interactions. Its reactivity with thiol groups enables probing of active sites in enzymes like proteases or kinases, with inhibition assays often conducted at low micromolar concentrations .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer : NMR spectroscopy (e.g., 1^1H, 13^13C) identifies functional groups and stereochemistry, while ESI-MS confirms molecular weight. Purity is assessed via HPLC with UV detection, and thermal stability is evaluated using differential scanning calorimetry (DSC). For spin-labeled derivatives, paramagnetic relaxation enhancement (PRE) measurements validate proper labeling .

Advanced Research Questions

Q. How is this compound utilized in studying protein conformational dynamics?

  • Methodological Answer : In double electron-electron resonance (DEER) spectroscopy, the compound is used as a spin label to measure nanometer-scale distance changes in proteins. For example, in ion channels like HCN2, MTSL derivatives enable time-resolved analysis of ligand-induced conformational transitions. Key steps include:

  • Engineering cysteine mutations at strategic positions.
  • Optimizing labeling efficiency via molar excess of the reagent.
  • Using global analysis of DEER traces with Gaussian component modeling to resolve distance distributions .

Q. How can researchers resolve contradictions in structural data derived from different analytical methods?

  • Methodological Answer : Discrepancies in distance measurements (e.g., DEER vs. crystallography) are addressed by cross-validating results using multiple techniques. For instance:

  • Combine DEER data processed via Tikhonov regularization (DeerAnalysis) with wavelet-based noise filtering (WavPDS).
  • Validate with molecular dynamics simulations to reconcile experimental and computational distance distributions.
  • Ensure sample homogeneity by verifying labeling efficiency with ESI-MS .

Q. What experimental considerations are critical for long-term stability studies of methanesulfonothioate derivatives?

  • Methodological Answer : Degradation risks necessitate:

  • Storage at -80°C under inert gas (e.g., argon) to prevent oxidation.
  • Periodic re-analysis via HPLC to monitor purity.
  • Use of freshly prepared stock solutions to avoid hydrolysis byproducts.
  • Compliance with updated safety data sheets (SDS) for handling degraded samples .

Q. How does the compound’s reactivity with cysteine residues influence inhibitor design for therapeutic targets?

  • Methodological Answer : Its irreversible binding to cysteine enables development of covalent inhibitors. For example:

  • Screen derivatives for selectivity using cysteine-to-serine mutant proteins.
  • Quantify binding kinetics via stopped-flow fluorescence or surface plasmon resonance (SPR).
  • Assess off-target effects by profiling activity against thiol-rich enzymes like glutathione S-transferase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.